4-(Chloromethyl)-4'-fluoro-1,1'-biphenyl
CAS No.: 32193-95-6
Cat. No.: VC16256511
Molecular Formula: C13H10ClF
Molecular Weight: 220.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32193-95-6 |
|---|---|
| Molecular Formula | C13H10ClF |
| Molecular Weight | 220.67 g/mol |
| IUPAC Name | 1-(chloromethyl)-4-(4-fluorophenyl)benzene |
| Standard InChI | InChI=1S/C13H10ClF/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8H,9H2 |
| Standard InChI Key | HABHGBOCWJYINP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CCl)C2=CC=C(C=C2)F |
Introduction
Structural and Electronic Characteristics
The molecular structure of 4-(Chloromethyl)-4'-fluoro-1,1'-biphenyl consists of two benzene rings connected by a single bond, with substituents at the para positions. The chloromethyl (–CH2Cl) and fluorine (–F) groups introduce distinct electronic effects:
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Chloromethyl Group: The electron-withdrawing chlorine atom increases the electrophilicity of the adjacent carbon, enabling nucleophilic substitution reactions. This group’s polarizability also enhances intermolecular interactions in crystalline phases .
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Fluorine Atom: The strong electronegativity of fluorine modulates the electron density of the aromatic ring, influencing resonance stabilization and metabolic stability in bioactive derivatives .
Predicted Physicochemical Properties
The compound’s crystalline structure is likely influenced by halogen-halogen interactions, as observed in related biphenyl systems .
Synthetic Routes and Optimization
The synthesis of 4-(Chloromethyl)-4'-fluoro-1,1'-biphenyl can be approached through modified Friedel-Crafts alkylation or sequential halogenation steps. A plausible method, inspired by protocols for analogous chloromethyl biphenyls , involves:
Step 1: Fluorination of Biphenyl
4-Fluoro-1,1'-biphenyl is synthesized via Ullmann coupling or directed ortho-metalation, introducing fluorine at the para position.
Step 2: Chloromethylation
The fluorinated biphenyl undergoes chloromethylation using paraformaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst (e.g., ZnCl2). This step parallels methods described for 4,4'-bis(chloromethyl)-biphenyl :
Reaction Conditions
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Temperature: 25–35 °C
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Catalyst: Zinc chloride (0.6 mol ratio relative to biphenyl)
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Reaction Time: 22–26 hours
Key Challenges
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Regioselectivity: Ensuring monosubstitution at the 4-position requires careful control of stoichiometry and reaction kinetics.
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By-product Formation: Oligomers and di-substituted products may arise, necessitating purification via recrystallization or column chromatography .
Applications in Organic Synthesis
4-(Chloromethyl)-4'-fluoro-1,1'-biphenyl serves as a versatile building block in medicinal and materials chemistry:
Pharmaceutical Intermediates
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Anticancer Agents: The chloromethyl group facilitates coupling with heterocycles (e.g., purines, pyrimidines) to create kinase inhibitors.
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Antimicrobials: Fluorine enhances membrane permeability, improving bioavailability in quinolone derivatives.
Polymer Chemistry
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Crosslinking Agents: The reactivity of –CH2Cl enables incorporation into epoxy resins and dendrimers, enhancing thermal stability .
Liquid Crystals
Fluorine’s electronegativity and the biphenyl core contribute to mesophase stability in display technologies, though this application remains exploratory.
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